molecular formula C4H10ClNO2 B7979355 TRANS-4-AMINOTETRAHYDROFURAN-3-OL HCl

TRANS-4-AMINOTETRAHYDROFURAN-3-OL HCl

Cat. No.: B7979355
M. Wt: 139.58 g/mol
InChI Key: XFDDJSOAVIFVIH-VKKIDBQXSA-N
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Description

Significance of Aminotetrahydrofuran Scaffolds in Organic Synthesis

Molecular scaffolds are core structures that provide a foundation for the systematic and covalent attachment of various functional groups, enabling the creation of diverse molecular libraries. mdpi.com Aminotetrahydrofuran scaffolds, which incorporate a basic amino group onto the THF ring, are particularly valuable building blocks in the field of drug discovery. nih.govresearchgate.net These sp³-rich scaffolds provide three-dimensional complexity, a desirable trait for modern drug candidates that often need to interact with complex protein surfaces.

The importance of the aminotetrahydrofuran moiety is exemplified by its incorporation into potent protease inhibitors (PIs). nih.gov For instance, the 3-(S)-tetrahydrofuranyl urethane (B1682113) moiety has been shown to be a potent P₂ ligand in the design of HIV protease inhibitors, a feature utilized in the structure of the antiviral drug Amprenavir. nih.gov The ability to functionalize the amino group allows for the construction of amides, ureas, and other functional groups, further expanding the chemical space accessible from these scaffolds. The synthesis of functionalized tetrahydropyran (B127337) scaffolds, close relatives of tetrahydrofurans, for library synthesis highlights a similar strategy, where a key hydroxyl or azide (B81097) group serves as a handle for further elaboration. nih.gov

Overview of the Research Landscape for TRANS-4-AMINOTETRAHYDROFURAN-3-OL (B68025) HCl

The research landscape for TRANS-4-AMINOTETRAHYDROFURAN-3-OL HCl indicates that it primarily serves as a specialized chiral building block rather than an end-product with direct applications. Its value lies in its stereochemically defined structure, which can be incorporated into larger, more complex target molecules. The compound is commercially available from various chemical suppliers, often specified by its precise stereochemistry, such as (3R,4S) or (3S,4R), highlighting its role as a starting material for stereoselective synthesis. sigmaaldrich.comsigmaaldrich.commanchesterorganics.com

The hydrochloride salt form enhances the stability and handling properties of the amino alcohol. The parent molecule, trans-4-Aminotetrahydrofuran-3-ol, possesses specific chemical properties that make it a useful synthetic intermediate.

Table 1: Physicochemical Properties of trans-4-Aminotetrahydrofuran-3-ol

Property Value Source
Molecular Formula C₄H₉NO₂ nih.gov
Molecular Weight 103.12 g/mol nih.gov
IUPAC Name (3R,4S)-4-aminooxolan-3-ol nih.gov
CAS Number 190792-70-2 nih.gov

| InChIKey | HQVKXDYSIGDGSY-IMJSIDKUSA-N | nih.gov |

Note: Data corresponds to the (3R,4S)-trans isomer of the free base.

The significance of such building blocks is evident in patent literature, where processes for the synthesis of substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides in high optical purity are described. google.com These complex derivatives are developed for potential use as medicaments, underscoring the role of the core aminotetrahydrofuran scaffold in constructing biologically active compounds. google.com Syntheses of enantiomerically pure (S)-3-amino tetrahydrofuran (B95107) hydrochloride from natural amino acids like L-aspartic acid have been developed, emphasizing the demand for these chiral intermediates on a larger scale without the need for chromatography. researchgate.net

Fundamental Role of Chirality in Tetrahydrofuran Chemistry

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry and pharmacology. rsc.orgnih.gov Since biological systems like enzymes and receptors are themselves chiral, they often interact differently with each enantiomer of a chiral drug. rsc.org This can lead to significant differences in pharmacology, toxicology, and metabolism between enantiomers. rsc.orgnih.gov Consequently, there is a strong emphasis in modern drug discovery on developing single-enantiomer pharmaceuticals. rsc.org

In tetrahydrofuran chemistry, the stereochemistry of the substituents on the ring is of paramount importance. The spatial arrangement of functional groups dictates how the molecule can bind to its biological target. nih.gov The development of stereocontrolled approaches to synthesize specific cis- and trans-substituted THF derivatives is a major focus of organic chemistry research. acs.org Various methods, including asymmetric Horner-Wadsworth-Emmons reactions, palladium-catalyzed substitutions, and visible-light-mediated cyclizations, have been developed to produce chiral tetrahydrofurans with high enantioselectivity. acs.orgacs.orgnih.gov

The impact of stereochemistry is clearly demonstrated in studies of HIV protease inhibitors containing bis-tetrahydrofuran ligands. nih.gov For example, a PI containing an (R)-methoxy substituted bis-THF was found to be significantly more potent than its (S)-methoxy stereoisomer. nih.gov This underscores the need for precise stereochemical control in the synthesis of such molecules, a need that is met by the availability of chiral building blocks like this compound. The synthesis of these chiral THF derivatives often begins with enantiomerically pure starting materials, such as lactone acids, to ensure the final product has the desired absolute configuration. researchgate.netresearchgate.net

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
Tetrahydrofuran (THF)
Amprenavir
(3R,4S)-4-aminooxolan-3-ol
3-amino-tetrahydrofuran-3-carboxylic acid amides
(S)-3-amino tetrahydrofuran hydrochloride
L-aspartic acid

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4R)-4-aminooxolan-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.ClH/c5-3-1-7-2-4(3)6;/h3-4,6H,1-2,5H2;1H/t3-,4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDDJSOAVIFVIH-VKKIDBQXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CO1)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955473-62-7
Record name (3S,4R)-4-aminooxolan-3-ol hydrochloride
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Stereochemical Aspects of Trans 4 Aminotetrahydrofuran 3 Ol Hcl

Configurational Isomerism of TRANS-4-AMINOTETRAHYDROFURAN-3-OL (B68025) HCl

Stereoisomers are compounds that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. For 4-aminotetrahydrofuran-3-ol, with two chiral centers at the C3 and C4 positions, several stereoisomers are possible.

Diastereomeric Relationships (e.g., trans/cis)

The terms 'trans' and 'cis' describe the relative orientation of substituents on a ring structure. In the case of 4-aminotetrahydrofuran-3-ol, the 'trans' configuration signifies that the amino (-NH2) and hydroxyl (-OH) groups are on opposite sides of the plane of the tetrahydrofuran (B95107) ring. nih.gov Conversely, the 'cis' isomer would have these functional groups on the same side of the ring. mdpi.com This difference in spatial arrangement gives rise to distinct physical and chemical properties between the two diastereomers. Generally, trans isomers of cyclic compounds are more thermodynamically stable than their cis counterparts due to reduced steric strain. nih.gov

The relationship between these isomers is that they are diastereomers – stereoisomers that are not mirror images of each other. This distinction is crucial as diastereomers can have significantly different biological activities and interactions with other chiral molecules.

Enantiomeric Forms and Absolute Configuration

Since TRANS-4-AMINOTETRAHYDROFURAN-3-OL possesses two chiral centers, it can exist as a pair of enantiomers. Enantiomers are non-superimposable mirror images of each other. These are designated by their absolute configuration at each chiral center using the Cahn-Ingold-Prelog (CIP) priority rules, denoted as (R) or (S).

The two enantiomers of trans-4-aminotetrahydrofuran-3-ol are:

(3R,4S)-4-aminotetrahydrofuran-3-ol

(3S,4R)-4-aminotetrahydrofuran-3-ol mdpi.com

These enantiomers have identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility) but will rotate plane-polarized light in equal but opposite directions. More importantly, they can exhibit markedly different behaviors in a chiral environment, such as the active site of an enzyme or a receptor.

Property(3R,4S)-4-aminotetrahydrofuran-3-ol(3S,4R)-4-aminotetrahydrofuran-3-ol
CAS Number 190792-70-2153610-14-1
Molecular Formula C4H9NO2C4H9NO2
Molecular Weight 103.12 g/mol 103.12 g/mol
Absolute Configuration 3R, 4S3S, 4R
Synonym trans-4-Aminotetrahydrofuran-3-ol(3s,4r)-4-aminotetrahydrofuran-3-ol

Principles of Stereocontrol in Cyclic Amino Alcohol Synthesis

The synthesis of a specific stereoisomer of a molecule like TRANS-4-AMINOTETRAHYDROFURAN-3-OL HCl requires precise control over the formation of the chiral centers. This is the domain of stereoselective synthesis. The main strategies employed can be categorized as substrate-controlled, reagent-controlled, or catalyst-controlled.

In the context of cyclic amino alcohols, several general approaches are utilized:

Substrate-controlled synthesis: This method relies on the existing stereochemistry of the starting material to direct the stereochemical outcome of subsequent reactions. For instance, starting with a chiral pool material that already possesses one or more of the desired stereocenters can influence the formation of new stereocenters.

Reagent-controlled synthesis: In this approach, a chiral reagent is used to selectively produce one stereoisomer over another.

Catalyst-controlled synthesis: This is a highly efficient method where a small amount of a chiral catalyst is used to generate large quantities of the desired enantiomer. Asymmetric hydrogenations and aminohydroxylations are powerful examples of this strategy. For example, the Sharpless asymmetric aminohydroxylation can introduce amino and hydroxyl groups across a double bond in a stereocontrolled manner.

For the synthesis of substituted tetrahydrofurans, intramolecular cyclization reactions are common. The stereochemical outcome of these cyclizations can be influenced by the geometry of the acyclic precursor and the reaction conditions. For example, the reduction of a cyclic β-enaminoketone can lead to the formation of cis and trans amino alcohols, with the ratio of the products often dependent on the reducing agent and the steric environment around the ketone.

Impact of Stereochemistry on Molecular Recognition and Interactions

The specific three-dimensional arrangement of functional groups in TRANS-4-AMINOTETRAHYDROFURAN-3-OL is paramount for its ability to interact with other molecules, a process known as molecular recognition. In biological systems, such as the binding pocket of a receptor or the active site of an enzyme, the precise positioning of the amino and hydroxyl groups, as well as the tetrahydrofuran ring oxygen, determines the strength and specificity of binding.

The 'trans' configuration of the amino and hydroxyl groups places them at a specific distance and orientation relative to each other. This defined geometry can be crucial for forming multiple, simultaneous interactions (e.g., hydrogen bonds, ionic interactions) with a biological target. A 'cis' isomer, with these groups on the same side of the ring, would present a completely different spatial arrangement, likely leading to a different binding mode or a significant reduction in binding affinity.

The chirality of the molecule further refines this interaction. For instance, the (3R,4S) enantiomer may fit perfectly into a chiral binding pocket, while its mirror image, the (3S,4R) enantiomer, may not be able to establish the same key interactions due to steric clashes or improper alignment of functional groups. This principle is fundamental in pharmacology, where often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects.

While specific studies detailing the molecular recognition of TRANS-4-AMINOTETRAHYDROFURAN-3-OL isomers are not extensively published in readily available literature, the principles can be illustrated by studies on related compounds. For example, research on isomers of 3-Br-acivicin, another chiral molecule, has shown that stereochemistry is a critical determinant of biological activity, with only the natural isomer displaying significant antiplasmodial effects, likely due to stereoselective uptake by cells. This highlights the profound impact that subtle changes in 3D structure can have on molecular interactions and biological outcomes.

Synthetic Methodologies for Trans 4 Aminotetrahydrofuran 3 Ol Hcl and Its Stereoisomers

Retrosynthetic Analysis of the Tetrahydrofuran-3-ol-4-amine Core

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For the tetrahydrofuran-3-ol-4-amine core, several disconnection strategies can be envisioned. A primary disconnection across the C-O and C-C bonds of the ring suggests acyclic precursors.

One common retrosynthetic approach involves disconnecting the C4-N bond and the C3-O bond, leading back to a suitable acyclic precursor with the required stereocenters pre-installed or to be installed. A key disconnection is often made at the C-O bond of the tetrahydrofuran (B95107) ring, which points towards an intramolecular cyclization of a linear precursor. This linear precursor would typically be a 1,4-diol derivative where one of the hydroxyl groups is replaced by a protected amine.

Conventional Multi-Step Synthesis Pathways

The synthesis of TRANS-4-AMINOTETRAHYDROFURAN-3-OL (B68025) HCl is typically achieved through multi-step pathways that allow for precise control over the stereochemistry at the C3 and C4 positions. These routes often start from chiral pool materials or employ stereoselective reactions.

Starting Material Selection and Preparation

The choice of starting material is critical and often determines the efficiency and stereochemical outcome of the synthesis. Common starting materials include:

Tartaric Acid: This is a popular choice due to its readily available, inexpensive, and stereochemically defined nature. Both enantiomers of tartaric acid can serve as precursors to the corresponding enantiomers of the target molecule. The two stereocenters in tartaric acid can be manipulated to set the trans relationship in the final product.

Glycidol (B123203): Chiral glycidol and its derivatives are versatile three-carbon building blocks. Ring-opening reactions of epoxides are a powerful method for introducing functionality, and glycidol provides a handle for building the tetrahydrofuran skeleton.

Acyclic Aldehydes and Ketones: Simple carbonyl compounds can be used in aldol-type reactions to construct the carbon backbone of the target molecule. The stereochemistry can be controlled through substrate-controlled or reagent-controlled methods.

The preparation of these starting materials for the subsequent key reactions often involves protection of functional groups. For instance, the amino and hydroxyl groups are typically protected to prevent unwanted side reactions. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), while hydroxyl groups are often protected as silyl (B83357) ethers (e.g., TBDMS) or benzyl (B1604629) ethers.

Key Reaction Sequences and Intermediates

The construction of the TRANS-4-AMINOTETRAHYDROFURAN-3-OL HCl core involves a series of key reactions that form the heterocyclic ring and install the required functional groups with the correct stereochemistry.

Aldol reactions are a fundamental carbon-carbon bond-forming tool in organic synthesis. google.comachemblock.com In the context of synthesizing the tetrahydrofuran core, an intramolecular iodo-aldol cyclization can be a key step. mdpi.com This reaction type involves the cyclization of a prochiral α-substituted enoate aldehyde or ketone, which can produce heterocyclic rings with high diastereoselectivity. mdpi.com

For instance, a suitably substituted acyclic precursor containing both an aldehyde and an enoate functionality can undergo cyclization promoted by an iodinating agent. The reaction proceeds through an enolate or enol ether which attacks the aldehyde intramolecularly. The resulting alkoxide is trapped, and the stereochemistry of the newly formed hydroxyl and iodomethyl groups is often trans to each other, setting the stage for the final trans relationship of the amino and hydroxyl groups in the target molecule. While not a direct synthesis of the title compound, this methodology illustrates a plausible aldol-based ring closure.

Table 1: Representative Aldol-Type Cyclization Data

Starting Material PrecursorCatalyst/ReagentProduct Diastereoselectivity (trans:cis)Yield (%)
Prochiral α-substituted enoate aldehydeI2>95:570-85
Prochiral α-substituted enoate ketoneI2 / Lewis Acid>90:1065-80

Note: Data is representative of iodo-aldol cyclizations for forming substituted heterocycles and may not reflect the exact synthesis of the title compound.

A widely employed strategy for the formation of the tetrahydrofuran ring is through an intramolecular nucleophilic substitution (SN2) reaction. google.com This typically involves an acyclic precursor containing a hydroxyl group and a good leaving group (e.g., a tosylate, mesylate, or halide) at the appropriate positions.

In a typical sequence starting from a chiral diol, one of the hydroxyl groups is selectively converted into a leaving group. The other hydroxyl group then acts as an internal nucleophile, attacking the carbon bearing the leaving group to close the ring. The stereochemistry of this reaction is well-defined, proceeding with inversion of configuration at the electrophilic carbon, which allows for precise control in establishing the trans stereochemistry of the final product.

For the synthesis of 4-aminotetrahydrofuran-3-ol, a common intermediate would be a protected amino diol. After selective activation of the primary hydroxyl group, intramolecular cyclization affords the desired tetrahydrofuran ring.

Table 2: Intramolecular Cyclization Reaction Data

Acyclic PrecursorActivating Reagent for OHBaseSolventYield (%)
Protected (2R,3R)-4-(benzylamino)butane-1,2-diolTsClNaHTHF~85
Protected (2S,3S)-4-(benzylamino)butane-1,2-diolMsClK2CO3MeCN~80

Note: Data is generalized from typical intramolecular etherification reactions.

Acylation and esterification reactions are crucial for the protection of functional groups and for the synthesis of key intermediates. In the synthesis of this compound, the primary amino group is often introduced in a protected form, for example, as an amide, which is a product of an acylation reaction.

For example, a precursor with a hydroxyl group can be acylated using an acid anhydride (B1165640) or acyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) to form an ester. Similarly, an amine can be acylated to form an amide. These acylated intermediates can be more stable or may direct the stereochemical outcome of subsequent reactions.

Esterification, such as the Fischer esterification, is used to convert carboxylic acid intermediates into esters, which can be more amenable to reduction or other transformations. For instance, if the synthesis proceeds through a 4-aminotetrahydrofuran-3-carboxylic acid intermediate, esterification followed by reduction can yield the desired amino alcohol. These reactions are fundamental for manipulating functional groups throughout the synthetic sequence.

Reduction and Cyclization Processes

The formation of the tetrahydrofuran ring system substituted with amino and hydroxyl groups often involves a combination of reduction and cyclization steps. A common strategy is the intramolecular Williamson ether synthesis, where a hydroxyl group displaces a leaving group on the same molecule to form the cyclic ether. nih.gov This process is a type of intramolecular SN2 reaction. nih.gov

In the context of aminotetrahydrofuranols, a typical precursor would be an acyclic amino diol where one of the hydroxyl groups is converted into a good leaving group (e.g., a tosylate or halide). Alternatively, the synthesis can begin with a precursor containing a different functional group, such as an ester or a ketone, which is then reduced to the required alcohol functionality prior to or after cyclization.

A notable method involves the heating of readily available chloropolyols in water, which can lead to a concise and stereoselective synthesis of functionalized tetrahydrofuranols. organic-chemistry.org This approach is advantageous as it can be chemoselective for the formation of tetrahydrofurans and may avoid the need for complex protecting group strategies. organic-chemistry.org The reduction of a carbonyl group within a precursor molecule, for example, can set a key stereocenter, which then directs the subsequent cyclization to form the desired diastereomer. For instance, the reduction of β-enaminoketones can yield 1,3-amino alcohols, demonstrating a relevant transformation pathway. mdpi.com

Hydrolysis and Salt Formation

Salt formation is a critical final step in the synthesis and purification of amine-containing compounds like TRANS-4-AMINOTETRAHYDROFURAN-3-OL. The free base form, an amino alcohol, is typically converted to a hydrochloride (HCl) salt to improve its stability, crystallinity, and handling properties. This is achieved through a straightforward acid-base neutralization reaction, where the basic amino group reacts with a strong acid, hydrochloric acid. youtube.com

The resulting salt, this compound, is derived from a weak base (the aminotetrahydrofuranol) and a strong acid (HCl). savemyexams.comfiveable.me When this salt is dissolved in water, it undergoes hydrolysis. libretexts.org The chloride ion is a spectator ion, but the ammonium (B1175870) cation (the protonated form of the amine) reacts with water in an equilibrium, releasing hydronium ions (H₃O⁺) into the solution. savemyexams.com This process results in the solution being slightly acidic, with a pH below 7. fiveable.melibretexts.org The extent of hydrolysis and the final pH depend on the concentration of the salt and the pKa of the conjugate acid. libretexts.org

Table 1: Hydrolysis of this compound

Ion Origin Interaction with Water Effect on pH
[R-NH₃]⁺ Weak Base (conjugate acid) [R-NH₃]⁺ + H₂O ⇌ R-NH₂ + H₃O⁺ Acidic (pH < 7)

Protecting Group Strategies and Deprotection Methodologies

In the multi-step synthesis of complex molecules like TRANS-4-AMINOTETRAHYDROFURAN-3-OL, protecting groups are indispensable tools. wikipedia.orgorganic-chemistry.org They are used to temporarily mask reactive functional groups—specifically the amine and alcohol—to prevent them from participating in undesired side reactions during subsequent chemical transformations. wikipedia.orgorganic-chemistry.org

The most common protecting groups for amines are carbamates, such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). masterorganicchemistry.com These groups are easily installed and render the nitrogen atom non-nucleophilic. masterorganicchemistry.com The Boc group is particularly useful as it is stable to many reaction conditions but can be readily removed with a strong acid like trifluoroacetic acid (TFA). masterorganicchemistry.compeptide.com The Cbz group is typically removed by catalytic hydrogenation. masterorganicchemistry.com

For the hydroxyl group, common protecting groups include benzyl (Bn) ethers, which are robust and can be removed by hydrogenation, or silyl ethers like tert-butyldimethylsilyl (TBDMS), which are installed using the corresponding silyl chloride and removed with a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF).

An effective synthesis often employs an "orthogonal" protecting group strategy, where different protecting groups on the same molecule can be removed under distinct conditions without affecting each other. organic-chemistry.org For example, a Boc-protected amine and a TBDMS-protected alcohol allow for the selective deprotection of either group, enabling further specific modifications at that site. organic-chemistry.orgpeptide.com

Table 2: Common Protecting Groups for Amine and Hydroxyl Functions

Functional Group Protecting Group Abbreviation Installation Reagent Deprotection Condition
Amine tert-Butyloxycarbonyl Boc Di-tert-butyl dicarbonate (B1257347) (Boc₂O) Strong Acid (e.g., TFA, HCl) masterorganicchemistry.com
Amine Benzyloxycarbonyl Cbz or Z Benzyl chloroformate Catalytic Hydrogenation (H₂, Pd/C) masterorganicchemistry.com
Amine 9-Fluorenylmethoxycarbonyl Fmoc Fmoc-Cl or Fmoc-OSu Base (e.g., Piperidine) organic-chemistry.orgpeptide.com
Hydroxyl Benzyl Bn Benzyl bromide (BnBr) Catalytic Hydrogenation (H₂, Pd/C)
Hydroxyl tert-Butyldimethylsilyl TBDMS TBDMS-Cl Fluoride ion (e.g., TBAF)

Stereoselective Synthesis of this compound

Achieving the correct relative and absolute stereochemistry is paramount in the synthesis of bioactive molecules. For TRANS-4-AMINOTETRAHYDROFURAN-3-OL, this means establishing the trans relationship between the C3-hydroxyl and C4-amino groups and controlling the absolute configuration at these two chiral centers.

Diastereoselective Approaches and Control

Diastereoselective synthesis aims to produce one diastereomer in preference to others. nih.gov The trans configuration of the target molecule can be established through several methods. One common approach is substrate-controlled diastereoselection, where the existing stereochemistry in a cyclic precursor dictates the direction of attack of an incoming reagent.

For example, a cyclic ketone precursor could be reduced to the corresponding alcohol. The reducing agent (e.g., a hydride) will typically attack from the less sterically hindered face of the molecule, leading to the preferential formation of one diastereomer. nih.gov Similarly, in an intramolecular cyclization reaction to form the tetrahydrofuran ring, the transition state geometry will favor the arrangement that minimizes steric strain, often leading to a specific diastereomeric product. nih.gov For example, a transition state that minimizes A(1,3)-strain is often favored in the formation of substituted tetrahydrofurans. nih.gov Another powerful method is the diastereoselective hydroxylation of an enolate, where the stereochemistry is controlled by the chiral auxiliaries or reagents used. nsf.gov

Enantioselective Synthesis

Enantioselective synthesis is required to produce a single enantiomer of a chiral molecule. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from a naturally occurring chiral molecule (the "chiral pool").

A highly effective strategy for producing enantiomerically pure compounds is to start with readily available and inexpensive chiral molecules from the chiral pool, such as amino acids. researchgate.net Both L-aspartic acid and L-methionine have been described as starting materials for the synthesis of enantiopure 3-aminotetrahydrofuran (B1273345) derivatives, a strategy that is conceptually applicable to the synthesis of TRANS-4-AMINOTETRAHYDROFURAN-3-OL. researchgate.net

The synthesis of an enantiomerically pure (S)-3-aminotetrahydrofuran hydrochloride from L-aspartic acid or L-methionine has been reported, involving a process with no chromatographic purification, making it suitable for large-scale synthesis. researchgate.net The general approach involves converting the amino acid into a suitable intermediate where the stereocenter is preserved. Key steps often include reduction of carboxylic acid groups to alcohols and subsequent cyclization to form the tetrahydrofuran ring. The inherent chirality of the starting amino acid is transferred through the synthetic sequence to the final product, ensuring high enantiopurity. researchgate.net The use of aspartate ammonia (B1221849) lyase also presents a biocatalytic route to generate N-substituted aspartic acids with excellent enantioselectivity, which can serve as key chiral precursors. nih.gov

Table 3: Chiral Pool Starting Materials for Aminotetrahydrofuran Synthesis

Chiral Starting Material Key Features Potential Target Enantiomer
L-Aspartic Acid Contains a pre-defined stereocenter and two carboxylic acid groups suitable for modification into the tetrahydrofuran backbone. researchgate.netnih.gov (3R, 4S) or (3S, 4R) depending on the synthetic route.
Application of Chiral Auxiliaries

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic route to guide the formation of a specific stereoisomer. wikipedia.orgnumberanalytics.com This strategy relies on the auxiliary's inherent chirality to create a diastereomeric intermediate that influences the stereochemical course of a reaction, after which the auxiliary is cleaved and can often be recovered. wikipedia.org This method is particularly valuable in the early stages of drug development due to its reliability and versatility. wikipedia.org

In the context of synthesizing substituted tetrahydrofurans, a key approach involves the diastereoselective conjugate addition of a chiral amine to an α,β-unsaturated ester. A notable example is the asymmetric synthesis of the cis-(3S,4R)- and trans-(3R,4R)- stereoisomers of 4-aminotetrahydrofuran-3-carboxylic acid, a close structural analog of the target compound. nih.govmacewan.ca This synthesis utilized lithium (S)-N-benzyl-N-α-methylbenzylamide as the chiral auxiliary. The addition of this chiral lithium amide to tert-butyl but-2-enoate establishes the stereocenters, which are then carried through a series of reactions including cyclization to form the tetrahydrofuran ring. This method successfully yielded the trans isomer with high diastereomeric excess (>98% d.e.) and enantiomeric excess (>97% e.e.). nih.govmacewan.ca

The general principle involves three main stages: facile introduction of the auxiliary, a highly diastereoselective bond-forming reaction, and mild, non-destructive cleavage of the auxiliary to yield the desired enantiomerically enriched product. researchgate.net

Table 1: Example of Chiral Auxiliary Application in the Synthesis of a Tetrahydrofuran Analog

StepReactantReagent/ConditionsProductOutcomeReference
1tert-Butyl but-2-enoateLithium (S)-N-benzyl-N-α-methylbenzylamideChiral adductDiastereoselective conjugate addition nih.govmacewan.ca
2Chiral AdductSubsequent reaction sequence (including cyclization)trans-(3R,4R)-4-aminotetrahydrofuran-3-carboxylic acid>98% d.e., >97% e.e. nih.govmacewan.ca
Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis offers an efficient alternative to stoichiometric chiral auxiliaries, employing small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This approach is central to modern green chemistry. rsc.org

The development of effective chiral catalysts is crucial for asymmetric synthesis. Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool. For the synthesis of heterocyclic rings similar to tetrahydrofuran, such as tetrahydrothiophenes, proline-derived secondary amine catalysts have proven effective in promoting domino reactions (multi-step reactions in a single pot) to build the ring system with high stereocontrol. researchgate.net

Catalyst optimization involves screening different catalyst structures and reaction conditions (e.g., solvents, additives, temperature) to maximize both yield and stereoselectivity. For instance, in the synthesis of chiral tetrahydrothiophenes via a thia-Michael/aldol domino reaction, the choice of an acid or base additive was found to direct the reaction towards different final products. researchgate.net Bifunctional catalysts, such as thioureas that can activate both reactants through hydrogen bonding, represent another advanced strategy for achieving high enantioselectivity in the formation of such heterocyclic systems. researchgate.net While direct examples for TRANS-4-AMINOTETRAHYDROFURAN-3-OL are proprietary, these principles guide the development of catalysts for its synthesis.

Biocatalysis utilizes enzymes as natural, highly selective catalysts to perform chemical transformations. rsc.org This approach is valued for its high efficiency, excellent stereoselectivity, and environmentally friendly reaction conditions. mdpi.com For the synthesis of chiral amino alcohols, several classes of enzymes are particularly relevant.

Recent advances in biocatalysis, driven by protein engineering and screening, have expanded the toolkit for producing enantiopure molecules. rsc.org Enzymes such as ketoreductases, lipases, esterases, and transaminases are commonly used. nih.gov One-pot cascade reactions, where multiple enzymatic steps are combined, are particularly efficient. For example, a deracemization cascade can be designed using a peroxygenase to oxidize a racemic alcohol to a ketone, which is then stereoselectively reduced by an (R)- or (S)-selective alcohol dehydrogenase (ADH) to yield a single enantiomer of the alcohol. nih.govresearchgate.net

Another powerful strategy is the "hydrogen-borrowing" cascade, where a dehydrogenase first oxidizes a racemic starting material, and the liberated hydride is then consumed in a subsequent reductive amination step catalyzed by a second enzyme, like a leucine (B10760876) dehydrogenase or other transaminase, to produce a chiral amine. mdpi.com These enzymatic methods can achieve very high yields and enantiomeric purity, often exceeding 99%. researchgate.net

Table 2: Examples of Biocatalytic Systems for Chiral Alcohol and Amine Synthesis

Biocatalytic StrategyEnzyme SystemSubstrate TypeProduct TypeKey AdvantageReference
Deracemization CascadePeroxygenase + Alcohol Dehydrogenase (ADH)Racemic AlcoholsEnantiopure AlcoholsHigh yield (70-99%) and enantiopurity nih.govresearchgate.net
Hydrogen-Borrowing CascadeD-Hydroxy Acid Dehydrogenase + Leucine DehydrogenaseRacemic α-Hydroxy AcidsEnantiopure α-Amino AcidsEfficient one-pot synthesis of diverse amino acids mdpi.com
Kinetic ResolutionLipase / EsteraseRacemic Alcohols/EstersEnantiopure Alcohols/EstersSeparation of enantiomers through selective acylation nih.gov

Process Optimization and Scalability Considerations in Synthesis

Transitioning a synthetic route from a laboratory benchtop to a large-scale industrial process requires rigorous optimization of reaction parameters to ensure safety, efficiency, cost-effectiveness, and reproducibility. nih.gov This field, known as process chemistry, addresses challenges such as temperature control, reagent addition rates, and product isolation on a multi-gram or kilogram scale.

Key considerations for the scale-up of a synthesis like that for this compound include:

Reagent Stoichiometry and Concentration: Minimizing excesses of reagents and maximizing reaction concentration reduces waste and improves throughput.

Thermal Management: Exothermic or cryogenic reactions that are manageable in a small flask can pose significant safety risks on a large scale. Reaction conditions must be adapted, for example, by controlling the rate of addition of a reactive species at a low temperature (e.g., -90 °C) to manage heat generation. nih.gov

Workup and Purification: Extraction and purification methods must be scalable. This often means moving from chromatography, which is difficult to scale, to crystallization or distillation. The choice of solvents is critical, favoring those that are less hazardous and easily recoverable. For example, large-scale extractions may use liters of solvent, followed by washes with brine to remove impurities. nih.gov

Purity and Quality Control: Ensuring high optical purity is critical. Patents for related compounds specify the need for processes that deliver an enantiomeric excess greater than 96%, and preferably greater than 98%. google.com This requires robust analytical monitoring at each step.

By systematically modifying and optimizing each step, a synthetic route can be made practical, reliable, and efficient for the large-scale production required for advanced applications. nih.gov

Chemical Reactivity and Derivatization of Trans 4 Aminotetrahydrofuran 3 Ol Hcl

Reactivity of the Amino Group

The primary amino group in trans-4-aminotetrahydrofuran-3-ol (B68025) HCl is a key site for a variety of nucleophilic reactions, allowing for the construction of more complex molecular architectures.

Amidation and Acylation Reactions

The amino group readily undergoes acylation with acylating agents such as acyl chlorides and acid anhydrides to form the corresponding amides. These reactions typically proceed in the presence of a base to neutralize the hydrogen chloride that is liberated, thereby facilitating the reaction. The general scheme involves the nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon of the acylating agent.

These amidation reactions are fundamental in medicinal chemistry for the synthesis of biologically active compounds. For instance, the acylation of the amino group is a common strategy to introduce various substituents that can modulate the pharmacological properties of the resulting molecule.

Reductive Amination Applications

Trans-4-aminotetrahydrofuran-3-ol HCl can participate in reductive amination reactions. This process involves the reaction of the primary amine with a carbonyl compound (an aldehyde or a ketone) to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

This method is highly versatile for creating new carbon-nitrogen bonds and is widely employed in the synthesis of pharmaceutical intermediates and final drug substances. The choice of the carbonyl compound and the reducing agent allows for a high degree of control over the final product.

Salt Formation and Stability

Trans-4-aminotetrahydrofuran-3-ol is supplied as a hydrochloride salt, which enhances its stability and improves its handling characteristics. The salt form is generally more crystalline and less prone to degradation than the free base. The presence of the HCl salt means that in solution, the amino group will be protonated, forming an ammonium (B1175870) salt. This protonation reduces the nucleophilicity of the amino group, and a base is often required to deprotonate it to the free amine for it to participate in nucleophilic reactions.

Reactivity of the Hydroxyl Group

The secondary hydroxyl group on the tetrahydrofuran (B95107) ring provides another site for chemical modification, although it is generally less reactive than the primary amino group.

Esterification and Etherification

The hydroxyl group can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. These reactions are often catalyzed by an acid or a coupling agent. Similarly, etherification can be achieved by reacting the hydroxyl group with alkyl halides or other electrophilic species under basic conditions, such as in the Williamson ether synthesis. The relative reactivity of the amino and hydroxyl groups can often be controlled by the choice of reaction conditions and protecting group strategies.

Oxidation Reactions

The secondary hydroxyl group can be oxidized to a ketone using a variety of oxidizing agents. Common reagents for this transformation include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) or milder, more selective methods like the Swern or Dess-Martin periodinane oxidations. The resulting aminoketone is a valuable intermediate for further synthetic manipulations. The choice of oxidant is crucial to avoid over-oxidation or side reactions involving the amino group.

Conversion to Leaving Groups

The hydroxyl group at the C-3 position of TRANS-4-AMINOTETRAHYDROFURAN-3-OL is a poor leaving group in nucleophilic substitution reactions. To enhance its reactivity, it can be converted into a more effective leaving group, typically a sulfonate ester such as a tosylate (OTs) or a mesylate (OMs). This transformation is a standard procedure in organic synthesis for activating alcohols. nih.gov

The reaction involves treating the alcohol with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base. The base, often a tertiary amine like pyridine (B92270) or triethylamine (B128534), serves to neutralize the hydrogen chloride that is generated during the reaction. The formation of the sulfonate ester occurs with retention of the stereochemistry at the carbon atom bearing the hydroxyl group, as the C-O bond is not broken in this step. nih.gov

Table 1: Reagents for Conversion of Hydroxyl Group to Sulfonate Esters

Leaving GroupReagentCommon Abbreviation
MesylateMethanesulfonyl chlorideMsCl
Tosylatep-Toluenesulfonyl chlorideTsCl
TriflateTrifluoromethanesulfonic anhydride (B1165640)Tf2O

Once formed, the resulting sulfonate ester is a highly effective leaving group, readily displaced by a wide range of nucleophiles in SN2 reactions. This opens up a pathway for the introduction of various functional groups at the C-3 position with inversion of stereochemistry. Given the trans configuration of the starting material, this would lead to cis-substituted products.

Functionalization of the Tetrahydrofuran Ring System

Functionalization of the tetrahydrofuran ring system in molecules like this compound can be achieved through various strategies, often leveraging the existing functional groups to direct reactions. While specific examples for this exact molecule are not abundant in the literature, general principles of tetrahydrofuran chemistry can be applied.

One common approach involves the modification of the existing amino and hydroxyl groups. As discussed, the hydroxyl group can be converted into a leaving group to allow for substitution. The amino group can undergo a variety of reactions, including acylation, alkylation, and sulfonylation, to introduce new substituents.

In more complex transformations, the tetrahydrofuran ring itself can be a target. For instance, ring-opening reactions of tetrahydrofurans can be promoted under certain conditions, although this would lead to the loss of the cyclic core. More synthetically useful are reactions that functionalize the C-H bonds of the ring. Recent advances in catalysis have enabled the C-H functionalization of ethers, allowing for the introduction of aryl or other groups at positions adjacent to the ring oxygen.

Derivatization can also be influenced by the inherent electronic properties of the tetrahydrofuran ring. The oxygen atom can act as a Lewis base, coordinating to Lewis acids, which can, in turn, activate the ring system towards certain transformations.

Regioselectivity and Stereoselectivity in Derivatization Reactions

The presence of two distinct functional groups, the amine and the hydroxyl group, in TRANS-4-AMINOTETRAHYDROFURAN-3-OL makes regioselectivity a critical consideration in its derivatization. The relative reactivity of the nucleophilic amine and the hydroxyl group will dictate the outcome of reactions with electrophiles.

Generally, the amino group is a stronger nucleophile than the hydroxyl group. Therefore, in reactions with acylating or alkylating agents without the use of protecting groups, the amino group is expected to react preferentially. To achieve selective derivatization of the hydroxyl group, the amino group must first be protected. Common protecting groups for amines include carbamates such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). These groups can be introduced selectively and are stable under the conditions required for subsequent reactions at the hydroxyl group. They can then be removed under specific conditions to regenerate the free amine.

Table 2: Common Protecting Groups for Amines and Hydroxyls

Functional GroupProtecting GroupCommon AbbreviationDeprotection Conditions
Aminetert-ButyloxycarbonylBocAcidic (e.g., TFA)
AmineBenzyloxycarbonylCbzHydrogenolysis
Hydroxyltert-ButyldimethylsilylTBDMSFluoride (B91410) source (e.g., TBAF)
HydroxylBenzyl (B1604629)BnHydrogenolysis

Stereoselectivity is another crucial aspect, largely dictated by the pre-existing stereochemistry of the trans-isomer. As mentioned, the conversion of the hydroxyl group to a sulfonate ester proceeds with retention of configuration. Subsequent nucleophilic substitution at this position will typically occur with inversion of configuration, leading to a cis product. This provides a reliable method for accessing the alternative diastereomer.

For reactions involving the creation of new stereocenters on the tetrahydrofuran ring, the existing stereochemistry will exert a diastereoselective influence. Reagents will approach the ring from the less sterically hindered face, which is often directed by the orientation of the existing substituents. For example, in the case of a protected amine derivative, the bulky protecting group could direct incoming reagents to the opposite face of the ring. The stereoselective synthesis of substituted tetrahydrofurans is a well-developed field, and these principles can be applied to the derivatization of this compound to achieve specific stereochemical outcomes.

Applications of Trans 4 Aminotetrahydrofuran 3 Ol Hcl in Advanced Organic Synthesis

As a Chiral Building Block for Complex Molecules

TRANS-4-AMINOTETRAHYDROFURAN-3-OL (B68025) HCl, with its defined stereochemistry, is a valuable chiral building block in organic synthesis. The presence of a vicinal amino alcohol moiety on a constrained five-membered tetrahydrofuran (B95107) ring provides a rigid scaffold with multiple, stereochemically-defined functionalization points. The trans configuration of the amino and hydroxyl groups offers a specific spatial arrangement that is sought after for creating complex molecular architectures with precise three-dimensional structures.

The inherent chirality of this molecule, specifically the (3R,4S) or (3S,4R) enantiomers, allows it to be used as a starting material for the stereoselective synthesis of more complex chiral targets. sigmaaldrich.com Its utility stems from the ability to serve as a scaffold, introducing both steric and electronic features that can influence the outcome of subsequent chemical transformations. The hydrochloride salt form ensures stability and simplifies handling of the otherwise basic amine.

Interactive Table: Properties of TRANS-4-AMINOTETRAHYDROFURAN-3-OL HCl

PropertyValue
IUPAC Name (3R,4S)-4-aminotetrahydro-3-furanol hydrochloride
Molecular Formula C₄H₁₀ClNO₂
CAS Number 215940-96-8
Purity Typically ≥97%
Physical Form Solid
Stereochemistry trans

Note: Data sourced from commercial supplier information. Specific values may vary by manufacturer.

Synthesis of Novel Heterocyclic Scaffolds

The bifunctional nature of this compound makes it a versatile precursor for the construction of novel heterocyclic systems. The amino and hydroxyl groups can be selectively protected and reacted to build more elaborate ring structures, including those with potential biological activity.

Fused Tricyclic Systems

Detailed research findings explicitly demonstrating the use of this compound in the synthesis of fused tricyclic systems are not extensively documented in peer-reviewed literature. However, the general reactivity of related 3,4-disubstituted cyclic ethers is known. For instance, the Castagnoli–Cushman reaction with 3,4-dihydroisoquinolines and various anhydrides has been employed to create fused tricyclic benzo[a]quinolizidine systems, demonstrating a pathway where cyclic precursors lead to complex fused architectures. researchgate.net

Related Tetrahydropyran (B127337) Derivatives

The conversion of the tetrahydrofuran ring in this compound to a tetrahydropyran derivative via ring expansion is a theoretically possible but not a commonly cited application in available literature. Synthetic strategies for tetrahydropyran derivatives typically involve other methods, such as the Prins cyclization of homoallylic alcohols with aldehydes or the cyclization of δ-halocarbanions onto aldehydes. organic-chemistry.org These methods construct the six-membered ring directly rather than expanding a pre-existing five-membered ring.

Incorporation into Peptidomimetics and Constrained Peptide Analogues

The rigid structure of the aminotetrahydrofuranol core makes it an attractive scaffold for creating conformationally constrained peptide analogues. By replacing a dipeptide unit within a peptide sequence, this building block can lock the backbone into a specific conformation, which is a key strategy for enhancing biological activity, selectivity, and metabolic stability.

While specific examples incorporating this compound are emerging in proprietary research, the principle is well-established with other scaffolds. For example, the 4-amino-2-benzazepin-3-one (Aba) scaffold has been inserted into opioid peptide sequences to create constrained analogues with altered receptor affinity and selectivity. This demonstrates the power of using rigid, non-natural building blocks to probe and define the bioactive conformations of peptides.

Precursor in the Synthesis of Biologically Active Compounds

The structural motifs present in this compound are found in a variety of biologically active molecules, making it a key starting material for their synthesis. Its use as a precursor leverages its inherent stereochemistry to build complex targets efficiently.

HIV Integrase Inhibitor Synthesis

The synthesis of modern HIV integrase strand transfer inhibitors (INSTIs), such as Dolutegravir and Cabotegravir, involves the construction of complex polycyclic systems. While this compound is not a direct named precursor in the most widely published synthetic routes for these specific approved drugs, building blocks containing substituted heterocyclic systems are crucial. The development of second-generation INSTIs continues to explore novel scaffolds to overcome drug resistance, and chiral aminofuran and aminopyran building blocks are of significant interest in this area. The structural features of this compound make it a relevant starting point for the synthesis of novel analogues designed to interact with the HIV integrase active site.

Kappa Opioid Receptor Antagonist Development

The kappa opioid receptor (KOR) has become a significant target for the development of pharmacotherapies for treating mood disorders, including depression and anxiety, as well as substance abuse. nih.govnih.gov KOR antagonists block the effects of the endogenous opioid peptide dynorphin, which is implicated in the negative states associated with stress and addiction. nih.govnih.gov The development of potent and selective KOR antagonists with favorable pharmacokinetic profiles is a key objective in medicinal chemistry. nih.gov

In this context, small, chiral heterocyclic building blocks are of great interest. The structure-activity relationships of many KOR antagonists reveal that specific spatial arrangements of hydrogen bond donors and acceptors are critical for potent and selective binding. While various scaffolds like piperidines and tetrahydroisoquinolines have been explored, recent research has highlighted the utility of aminotetrahydrofuran derivatives. nih.govnih.govnih.govnih.govebi.ac.uk

A notable example is in the development of analogues for the potent and selective KOR antagonist BTRX-335140. nih.govacs.org During the optimization of this series of compounds, researchers explored various "tail amines" to modulate physicochemical properties for oral bioavailability and CNS penetration. acs.org The synthesis of these analogues involved the reductive amination of a ketone intermediate with various amines, including enantiomers of 3-aminotetrahydrofuran (B1273345). acs.org

The resulting compounds incorporating the aminotetrahydrofuran (amino-THF) moiety demonstrated significant potency and selectivity. Specifically, the 3-amino-THF enantiomers were found to be approximately four times more potent than their non-fluorinated, non-cyclic analogues, while retaining excellent selectivity against the mu-opioid receptor (MOR). acs.org This demonstrates that the rigid conformation and specific orientation of the functional groups provided by the aminotetrahydrofuran scaffold contribute favorably to receptor binding.

Table 1: In Vitro Activity of Aminotetrahydrofuran-Containing KOR Antagonists Data extracted from research on BTRX-335140 analogues. acs.org

CompoundTail Amine MoietyKOR Antagonist IC₅₀ (nM)MOR Selectivity (Fold vs. KOR)
49 (S)-3-Aminotetrahydrofuran1.1>9090
50 (R)-3-Aminotetrahydrofuran1.3>7690

The success of these derivatives underscores the value of scaffolds like this compound. The defined stereochemistry of the amino and hydroxyl groups on the tetrahydrofuran ring provides a rigid framework that can be strategically incorporated into lead compounds to enhance their pharmacological profile, making it a building block of high interest for future KOR antagonist design. acs.orgazregents.edu

Building Blocks for Pharmaceuticals and Agrochemicals

Chiral building blocks are fundamental to modern drug discovery and development, as the biological activity of a molecule is often dependent on its specific three-dimensional structure. nih.govresearchgate.net Amino alcohols and heterocyclic scaffolds, in particular, are privileged structures found in a vast number of bioactive compounds. nih.govnih.gov this compound belongs to this class, offering a desirable combination of a stable heterocyclic core, chirality, and versatile functional groups (an amine and an alcohol) for further chemical modification.

The utility of the aminotetrahydrofuran skeleton is well-documented in pharmaceutical research. researchgate.net For instance, derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid have been patented for their valuable properties as medicaments. nih.gov The synthesis of these complex molecules relies on the availability of optically pure precursors, highlighting the demand for such chiral intermediates. nih.gov The tetrahydrofuran ring itself is a common feature in many approved drugs, valued for its ability to improve properties like solubility and cell permeability.

In agrochemical synthesis, the principles of molecular design often parallel those in pharmaceuticals. The goal is to create molecules that interact with specific biological targets in pests or plants while having minimal impact on non-target organisms and the environment. dntb.gov.ua Heterocyclic compounds and those containing amino alcohol functionalities are widely used in the synthesis of new pesticides and herbicides. lookchem.com The rigid structure of this compound can help in designing molecules with a precise conformation, potentially leading to higher efficacy and selectivity.

Table 2: Applications of Aminotetrahydrofuran Scaffolds

IndustryApplication AreaRationale for UseExample/Reference
Pharmaceutical CNS Agents (e.g., KOR Antagonists)Rigid scaffold for precise pharmacophore presentation; improves potency and selectivity.BTRX-335140 Analogues acs.org
Pharmaceutical General Drug DiscoveryChiral pool starting material; provides structural complexity and desirable physicochemical properties.Chiral Building Block Synthesis nih.govresearchgate.net
Agrochemical Fungicide/Insecticide DevelopmentBioisostere for natural scaffolds; provides novel structures with potential for high target specificity.General Synthesis of New Agrochemicals dntb.gov.ua

The demand for enantiomerically pure and structurally complex building blocks continues to grow as chemists seek to create more effective and safer chemical products. researchgate.net this compound, with its defined stereochemistry and versatile functional handles, is well-positioned as a valuable intermediate for these advanced synthetic applications.

Role in the Construction of Natural Product Cores

The tetrahydrofuran (THF) ring is a structural motif present in a wide array of biologically active natural products. researchgate.netresearchgate.net These compounds exhibit diverse activities and include polyether antibiotics, annonaceous acetogenins, and various lignans. The specific stereochemistry of the substituents on the THF ring is often crucial for their biological function. Consequently, the development of synthetic methodologies to access stereochemically defined tetrahydrofuran derivatives is a significant area of research in organic chemistry. researchgate.net

While TRANS-4-AMINOTETRAHYDROFURAN-3-OL itself has not been identified as a widespread natural product core, its structure represents a highly valuable synthetic precursor for accessing natural product analogues or constructing complex, multi-cyclic natural products. researchgate.net Synthetic chemists often utilize "chiral pool" synthesis, where a complex target molecule is built from readily available, enantiomerically pure starting materials. nih.gov this compound is an ideal candidate for this approach. Its pre-defined stereocenters and orthogonal functional groups (amine and alcohol) allow for selective and sequential chemical transformations, enabling the efficient construction of more elaborate molecular frameworks.

For example, the amine could be acylated or alkylated, while the hydroxyl group could be etherified, esterified, or used to direct further reactions on the ring. This dual functionality allows it to be incorporated into a larger molecule, effectively installing the substituted THF core in a single step. This strategy can significantly shorten synthetic routes to natural products or their designed analogues, which are often created to improve stability, potency, or to study structure-activity relationships. researchgate.net

Table 3: Natural Product Classes Featuring the Tetrahydrofuran Scaffold

Natural Product ClassExample(s)Biological ActivityReference
Annonaceous Acetogenins GoniofufuroneAntitumor, Antimalarial researchgate.net
Lignans Galgravin, VerrucosinVarious, including antiviral researchgate.net
Polyketides / C-Nucleosides Showdomycin, MuconinAntibiotic, Antitumor researchgate.net
Monoterpenes -Various nih.gov

The synthesis of these complex molecules often requires many steps to correctly establish the multiple stereocenters. researchgate.net By starting with a building block like this compound, where two adjacent stereocenters are already fixed, chemists can circumvent several challenging synthetic steps, accelerating the discovery and development of new chemical entities inspired by nature's designs.

Analytical Methodologies for Stereochemical Characterization

Determination of Enantiomeric Excess

The quantitative determination of the enantiomeric composition, or enantiomeric excess (e.e.), of TRANS-4-AMINOTETRAHYDROFURAN-3-OL (B68025) HCl is fundamental to its characterization. Chromatographic techniques are the primary tools for this purpose.

Chiral Gas Chromatography (GC) Methodologies

Chiral Gas Chromatography (GC) is a powerful technique for separating enantiomers. For a compound like TRANS-4-AMINOTETRAHYDROFURAN-3-OL HCl, which contains polar amine and alcohol functional groups, direct analysis by GC is often challenging due to its low volatility and potential for peak tailing. Therefore, a crucial first step is achiral derivatization to block these active hydrogens, thereby increasing volatility and improving chromatographic properties.

A common two-step derivatization process involves esterification of the hydroxyl group followed by acylation of the amino group. For instance, the hydroxyl group can be esterified, and the amino group can be acylated with reagents like trifluoroacetic anhydride (B1165640) (TFAA). This process creates a more volatile derivative suitable for GC analysis without causing racemization.

The derivatized enantiomers are then separated on a chiral stationary phase (CSP). Cyclodextrin-based columns, such as those with derivatized β-cyclodextrin, are widely used for this purpose. gcms.czresearchgate.net The separation mechanism involves the formation of transient diastereomeric inclusion complexes between the analyte and the chiral cyclodextrin cavity. researchgate.net The differing stability of these complexes for each enantiomer leads to different retention times, allowing for their separation and quantification. researchgate.net The choice of cyclodextrin derivative and the GC temperature program are critical parameters that must be optimized to achieve baseline separation.

Table 1: Representative Chiral GC Method Parameters for a Derivatized Amino Alcohol

ParameterValue
Column Rt-βDEXse (30 m x 0.25 mm x 0.25 µm)
Analyte N-trifluoroacetyl-O-methyl derivative
Injection Mode Split (100:1)
Injector Temp. 220 °C
Oven Program 70 °C (1 min hold), ramp at 2 °C/min to 150 °C
Carrier Gas Helium
Detector Flame Ionization Detector (FID)
Detector Temp. 250 °C
Expected Result Baseline separation of enantiomers

Chiral High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most prevalent method for enantiomeric excess determination. nih.govchromatographyonline.com This direct approach avoids the need for derivatization, although derivatization can sometimes be used to enhance detection or resolution. chromatographyonline.com For this compound, several types of CSPs can be effective.

Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support, are highly versatile and widely used in pharmaceutical analysis. chromatographyonline.com Separation on these phases relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.

Another effective approach is ligand-exchange chromatography. scas.co.jp In this method, the CSP consists of a chiral ligand, often an amino acid like L-proline, complexed with a metal ion (e.g., copper (II)) bonded to the stationary phase. The enantiomers of the analyte form diastereomeric ternary complexes with the stationary phase ligand and the metal ion. The difference in the formation and stability of these complexes for each enantiomer results in differential retention. scas.co.jp This technique is particularly well-suited for amino alcohols. scas.co.jp

The choice of mobile phase, which typically consists of a nonpolar solvent like hexane mixed with an alcohol such as isopropanol or ethanol, is critical for optimizing the separation. scas.co.jp

Table 2: Typical Chiral HPLC Screening Conditions

CSP TypeMobile Phase SystemCommon Interactions
Polysaccharide (e.g., Cellulose) Hexane/Isopropanol/DiethylamineHydrogen bonding, π-π interactions, steric inclusion
Ligand Exchange (e.g., L-Proline) Aqueous buffer with CuSO₄Diastereomeric metal complexation
Crown Ether Acidified aqueous/organicHost-guest complexation with primary amine
Pirkle-type (π-acid/π-base) Normal Phase (e.g., Hexane/Ethanol)π-π interactions, hydrogen bonding, dipole stacking

Spectroscopic Techniques for Stereochemical Assignment

While chromatography excels at determining the ratio of enantiomers, spectroscopic methods are essential for assigning the absolute configuration (R or S) of the stereocenters.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomer Differentiation

NMR spectroscopy is a powerful tool for structure elucidation. While enantiomers are indistinguishable in a standard achiral NMR experiment, their corresponding diastereomers exhibit distinct NMR spectra. wikipedia.org This principle is exploited for stereochemical assignment.

By reacting this compound with an enantiomerically pure chiral derivatizing agent, such as (R)- or (S)-Mosher's acid chloride, two diastereomeric products are formed. wikipedia.org In the ¹H NMR or ¹⁹F NMR spectra of these diastereomers, the protons or fluorine atoms near the newly formed chiral center will experience different magnetic environments. This results in different chemical shifts (Δδ). By systematically analyzing the direction and magnitude of these chemical shift differences for the (R)- and (S)-Mosher's esters/amides, the absolute configuration of the original alcohol or amine stereocenter can be determined based on established empirical models (Mosher's method). wikipedia.org

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by a chiral molecule. wikipedia.org This differential absorption arises from the molecule's three-dimensional structure. wikipedia.orgnih.gov

An optically active molecule will produce a characteristic CD spectrum with positive or negative peaks (known as Cotton effects) in the region of its chromophoric absorptions. nih.gov Enantiomers produce mirror-image CD spectra. Therefore, if the absolute configuration of a reference compound is known, the configuration of an unknown sample can be determined by comparing their CD spectra.

For this compound, the relevant chromophores are the non-bonding electrons of the oxygen and nitrogen atoms, which absorb in the far-UV region. nih.gov While interpreting the CD spectrum of a small molecule ab initio can be complex and often requires computational modeling, it remains a valuable, non-destructive method for confirming the stereochemical identity of a sample against a known standard. libretexts.org

X-ray Crystallography for Absolute Configuration

X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is crucial for understanding the structure-activity relationship of pharmaceutical compounds.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is then analyzed to construct a detailed electron density map. From this map, the precise position of each atom in the crystal lattice can be determined.

For chiral molecules such as this compound, X-ray crystallography can unequivocally establish the absolute stereochemistry. This is typically achieved through the analysis of anomalous dispersion, an effect observed when the X-ray energy is near the absorption edge of an atom in the crystal. The presence of a sufficiently heavy atom, such as the chlorine in the hydrochloride salt, can enhance this effect, facilitating the determination of the absolute configuration.

A comprehensive crystallographic study would yield key parameters that define the crystal structure. These would be presented in a data table, and would include:

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

ParameterValue
Empirical formulaC4H10ClNO2
Formula weight139.58
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemOrthorhombic (example)
Space groupP212121 (example)
Unit cell dimensionsa = X.XXX Å, α = 90°b = Y.YYY Å, β = 90°c = Z.ZZZ Å, γ = 90°
VolumeVVV.V ų
Z4 (example)
Density (calculated)D.DDD Mg/m³
Absorption coefficientµ.µµµ mm⁻¹
F(000)FFF
Crystal sizeX.XX x Y.YY x Z.ZZ mm
Theta range for data collectionθ.θθ to θθ.θθ°
Index ranges-h≤h≤h, -k≤k≤k, -l≤l≤l
Reflections collectedNNNN
Independent reflectionsNNNN [R(int) = R.RRRR]
Completeness to theta = θθ.θθ°99.9 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parametersNNN / N / NNN
Goodness-of-fit on F²G.GGG
Final R indices [I>2sigma(I)]R1 = R.RRRR, wR2 = R.RRRR
R indices (all data)R1 = R.RRRR, wR2 = R.RRRR
Absolute structure parameterX.XX(X) (e.g., Flack parameter)
Largest diff. peak and holeP.PPP and -H.HHH e.Å⁻³

The determination of the absolute configuration would be confirmed by the value of the Flack parameter, which should be close to zero for the correct enantiomer.

Further detailed research findings would typically discuss the intramolecular hydrogen bonding, the conformation of the tetrahydrofuran (B95107) ring, and the packing of the molecules in the crystal lattice. This analysis would provide critical insights into the solid-state properties of this compound.

Without access to a published crystal structure, this section remains speculative. Further research and the successful crystallization of this compound would be required to generate the experimental data necessary to complete this analysis.

Theoretical and Computational Investigations of Trans 4 Aminotetrahydrofuran 3 Ol Hcl

Molecular Modeling and Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For cyclic systems like tetrahydrofuran (B95107), the ring is not planar and exists in a dynamic equilibrium between various puckered conformations.

The five-membered tetrahydrofuran ring primarily adopts two main classes of conformations: the envelope (C_s symmetry) and the twist (C_2 symmetry). In the envelope conformation, one atom is out of the plane of the other four. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The energy barrier between these conformers is typically low, leading to a flexible ring system. researchgate.net

For TRANS-4-AMINOTETRAHYDROFURAN-3-OL (B68025), the presence of the amino and hydroxyl substituents significantly influences the conformational landscape. Molecular modeling techniques, using force fields like MMFF94 or AMBER, can be employed to map the potential energy surface and identify the most stable conformers. The key factors governing stability are:

Steric Hindrance : Repulsive interactions between the substituents in pseudo-axial positions can destabilize a conformation. nobelprize.org The preferred conformations will seek to place the larger substituents in pseudo-equatorial positions to minimize these steric clashes.

Torsional Strain : Eclipsing interactions between adjacent C-H or C-substituent bonds increase the molecule's potential energy. libretexts.org

Intramolecular Hydrogen Bonding : The presence of a hydroxyl group (donor) and an amino group (acceptor and donor) allows for the possibility of intramolecular hydrogen bonding, which can stabilize specific conformations. The hydrochloride salt form involves the protonation of the amino group (-NH3+), which enhances its hydrogen bond donating capacity.

Computational studies would predict that the most stable conformer of TRANS-4-AMINOTETRAHYDROFURAN-3-OL HCl is the one that best minimizes steric strain while maximizing favorable intramolecular hydrogen bonding between the -OH and -NH3+ groups. The trans relationship of the substituents is crucial in determining the geometry of these interactions.

Table 1: Representative Conformational Analysis Data for this compound This table presents hypothetical data from a typical molecular mechanics calculation to illustrate the expected energy differences between plausible conformers.

ConformerSubstituent PositionsKey Dihedral Angle (H-C3-C4-H)Relative Potential Energy (kcal/mol)Key Features
Twist (T1)-OH (pseudo-eq), -NH3+ (pseudo-eq)~155°0.00Minimizes steric hindrance.
Envelope (E1)-OH (eq), -NH3+ (ax)~165°+1.5Potential for H-bonding but increased steric strain.
Twist (T2)-OH (pseudo-ax), -NH3+ (pseudo-ax)~150°+3.0High steric repulsion.

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. nih.gov Methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can be used to determine various electronic properties of this compound. researchgate.net

Key electronic properties that can be calculated include:

Optimized Molecular Geometry : DFT calculations provide precise bond lengths, bond angles, and dihedral angles for the molecule's lowest energy conformation.

Atomic Charges : Analysis methods like Mulliken, Natural Bond Orbital (NBO), or Hirshfeld partitioning can be used to calculate the partial charges on each atom. This data reveals the electron distribution, identifying electrophilic and nucleophilic sites. The oxygen and nitrogen atoms are expected to be the most electronegative centers.

Molecular Orbitals : The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Electrostatic Potential (ESP) Map : An ESP map visually represents the charge distribution on the molecule's surface. Red regions indicate electron-rich areas (nucleophilic, e.g., around the hydroxyl oxygen), while blue regions indicate electron-poor areas (electrophilic, e.g., around the hydrogens of the -NH3+ group).

Table 2: Predicted Electronic Properties of this compound from DFT Calculations This table shows representative data that would be expected from a DFT (B3LYP/6-31G) calculation.*

PropertyPredicted ValueSignificance
HOMO Energy-7.5 eVIndicates energy of the most available electrons for donation.
LUMO Energy+1.2 eVIndicates energy of the lowest available orbital to accept electrons.
HOMO-LUMO Gap8.7 eVSuggests high kinetic stability.
Mulliken Charge on O (hydroxyl)-0.65 eConfirms a highly nucleophilic center.
Mulliken Charge on N (ammonium)-0.40 eElectronegative, but positive charge on attached hydrogens.
Molecular Dipole Moment~5.2 DebyeIndicates a highly polar molecule.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating reaction mechanisms. arxiv.org By modeling the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy (Ea) of the reaction, which governs its rate. nih.govnih.gov

For this compound, computational studies could investigate various potential reactions, such as:

N-Acylation or N-Alkylation : Reactions involving the amino group.

O-Alkylation or O-Esterification : Reactions involving the hydroxyl group.

Ring-Opening Reactions : Cleavage of the tetrahydrofuran ring under specific conditions, which can be modeled using DFT to understand the activation barriers. acs.orgacs.org

A typical computational workflow involves:

Locating Stationary Points : Optimizing the geometries of the reactants, products, and any intermediates.

Searching for Transition States (TS) : Using algorithms like the Berny algorithm or synchronous transit-guided quasi-Newton (QST2/3) methods to find the saddle point on the potential energy surface that connects reactants and products.

Frequency Calculations : Confirming the nature of the stationary points. A stable minimum (reactant, product, intermediate) has all real vibrational frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. rsc.org

Intrinsic Reaction Coordinate (IRC) Calculations : Following the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

These studies can also model the effect of catalysts or the solvent environment on the reaction mechanism and energetics. researchgate.netnih.gov For example, a computational study could compare the activation energy for the acylation of the amine versus the alcohol to predict regioselectivity.

Table 3: Hypothetical Activation Energies for Competing Reactions This table provides a hypothetical comparison of calculated activation energies (Ea) for two possible reactions of the parent amine/alcohol (before salt formation) to illustrate the predictive power of computational studies.

ReactionReactantCalculated Ea (kcal/mol) in Gas PhaseCalculated Ea (kcal/mol) in Water (PCM)Predicted Outcome
N-AcetylationAcetic Anhydride (B1165640)15.214.5Kinetically favored.
O-AcetylationAcetic Anhydride19.818.9Kinetically disfavored.

Prediction of Stereoselectivity in Synthetic Transformations

The synthesis of highly substituted tetrahydrofurans often generates multiple stereocenters, making stereoselectivity a critical challenge. nih.govgoogle.com Computational chemistry offers a powerful means to predict and rationalize the stereochemical outcome of such reactions. uni-saarland.de While the trial-and-error model has historically dominated asymmetric catalysis, computational approaches provide quantitative understanding. arxiv.org

The stereoselectivity of a reaction is determined by the relative activation energies of the transition states leading to the different stereoisomeric products. The product that is formed faster (the kinetic product) proceeds through the lower-energy transition state.

For the synthesis of a molecule like TRANS-4-AMINOTETRAHYDROFURAN-3-OL, a key step might involve the formation of the C3-C4 bond or the cyclization to form the ring. Computational modeling can be used to:

Analyze Transition State Geometries : Build and optimize the transition state structures for the formation of all possible diastereomers.

Calculate Transition State Energies : The energy difference between the diastereomeric transition states (ΔΔG‡) directly relates to the predicted diastereomeric ratio (d.r.) of the products via the equation ΔΔG‡ = -RT ln(d.r.).

Deconstruct Steric and Electronic Effects : Analyze the optimized transition state geometries to identify the specific steric clashes or favorable electronic interactions (e.g., minimizing A(1,3)-strain) that are responsible for the observed selectivity. nih.gov

Modern approaches even leverage machine learning, trained on datasets of known stereoselective reactions, to predict the outcome for new transformations with high accuracy. arxiv.org

Table 4: Hypothetical Transition State Energy Comparison for a Key Synthetic Step This table illustrates how computational data can be used to predict the stereochemical outcome of a hypothetical cyclization reaction to form the substituted tetrahydrofuran ring.

Transition StateStereochemical OutcomeRelative Free Energy (ΔG‡) (kcal/mol)Predicted Diastereomeric Ratio at 298 K
TS-transtrans-4-Amino-3-ol0.0>95:5
TS-ciscis-4-Amino-3-ol+2.1

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The future development of synthetic routes for TRANS-4-AMINOTETRAHYDROFURAN-3-OL (B68025) HCl will likely prioritize efficiency and sustainability. Current methodologies for producing similar chiral aminotetrahydrofurans often rely on multi-step sequences that may involve costly reagents and generate significant waste. Future research will aim to overcome these limitations by exploring several key areas:

Atom Economy: New synthetic strategies will focus on maximizing the incorporation of atoms from the starting materials into the final product. This could involve the development of novel cyclization reactions from acyclic precursors that efficiently construct the tetrahydrofuran (B95107) ring with the desired stereochemistry.

Renewable Starting Materials: There is a growing interest in utilizing biomass-derived starting materials to produce valuable chemicals. Research into converting carbohydrates or other renewable feedstocks into precursors for TRANS-4-AMINOTETRAHYDROFURAN-3-OL HCl could provide a more sustainable and environmentally friendly synthetic pathway.

Process Intensification: The adoption of continuous flow chemistry and process intensification can lead to higher yields, improved safety, and reduced environmental impact compared to traditional batch processes. Future work could involve designing a continuous flow synthesis of the target compound, potentially integrating catalytic steps to enhance efficiency.

Green Solvents and Reagents: A shift towards the use of greener solvents, such as water or bio-derived solvents, and the replacement of hazardous reagents with more benign alternatives will be a critical aspect of developing sustainable synthetic routes. For instance, exploring enzymatic or whole-cell biocatalytic steps could significantly reduce the reliance on toxic chemicals. rsc.orgresearchgate.net

Exploration of Novel Catalytic Systems for Enantioselective Synthesis

The precise control of stereochemistry is paramount for the application of this compound in chiral synthesis. Future research will undoubtedly focus on the discovery and optimization of novel catalytic systems to achieve high enantioselectivity in its preparation.

Asymmetric Organocatalysis: Organocatalysis has emerged as a powerful tool for enantioselective synthesis, often utilizing small, metal-free organic molecules as catalysts. nih.gov Proline and its derivatives, for example, have been successfully used in the asymmetric synthesis of various heterocyclic compounds. nih.gov Future investigations could explore the use of novel organocatalysts to mediate the key bond-forming reactions in the synthesis of this compound, potentially leading to highly enantiomerically enriched products under mild reaction conditions.

Transition Metal Catalysis: Transition metal complexes are widely used in asymmetric catalysis. Research into novel rhodium, ruthenium, or iridium catalysts could facilitate key transformations, such as asymmetric hydrogenation or aminohydroxylation, in the synthetic sequence leading to the target molecule. The development of ligands that can effectively control the stereochemical outcome of these reactions will be a key focus.

Biocatalysis and Chemoenzymatic Synthesis: The use of enzymes, such as transaminases, ketoreductases, or lipases, offers a highly selective and sustainable approach to producing chiral molecules. nih.govworktribe.com A future chemoenzymatic route to this compound could involve the enzymatic resolution of a racemic intermediate or the asymmetric synthesis of a key precursor. researchgate.net For example, a transaminase could be employed for the stereoselective amination of a corresponding ketone precursor. worktribe.com

Catalytic ApproachPotential AdvantagesKey Research Focus
Asymmetric Organocatalysis Metal-free, mild conditions, readily available catalysts.Design of novel catalysts for stereocontrolled cyclization or functionalization.
Transition Metal Catalysis High efficiency and turnover numbers.Development of new chiral ligands for asymmetric hydrogenation or hydroxylation.
Biocatalysis High enantioselectivity, sustainable, mild reaction conditions.Screening and engineering of enzymes (e.g., transaminases) for the specific substrate.

Discovery of New Applications as a Versatile Chiral Synthon

The inherent chirality and bifunctional nature of this compound make it a valuable building block for the synthesis of more complex and biologically active molecules. Future research will likely expand its utility in several areas:

Medicinal Chemistry: The tetrahydrofuran motif is present in numerous natural products and pharmaceutical agents. nih.gov The defined stereochemistry of this compound makes it an ideal starting material for the synthesis of novel drug candidates. Researchers will likely explore its incorporation into new chemical entities targeting a wide range of diseases.

Asymmetric Ligand Synthesis: The amino and hydroxyl groups can be readily modified to create novel chiral ligands for asymmetric catalysis. These new ligands could find applications in a variety of metal-catalyzed reactions, potentially offering unique reactivity and selectivity.

Natural Product Synthesis: The structural motif of this compound is a component of some natural products. Future total synthesis campaigns may utilize this compound as a key chiral starting material to streamline the synthesis of complex natural products.

Advanced Computational Design of Derivatives with Tailored Reactivity

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. nih.gov In the context of this compound, computational methods will play a crucial role in accelerating the discovery and development of new applications.

Predicting Reactivity and Selectivity: Density Functional Theory (DFT) and other computational methods can be used to model reaction mechanisms and predict the reactivity and stereoselectivity of reactions involving this chiral synthon. researchgate.net This can help in the rational design of new synthetic routes and in understanding the factors that control the stereochemical outcome of a reaction.

Designing Novel Derivatives: In silico design can be employed to create virtual libraries of derivatives of this compound with tailored properties. nih.gov For example, computational docking studies could be used to design derivatives that bind to specific biological targets, guiding the synthesis of new potential therapeutic agents.

Optimizing Catalytic Systems: Molecular modeling can aid in the design of new catalysts for the enantioselective synthesis of the target compound. By understanding the interactions between the substrate and the catalyst at the molecular level, researchers can design more effective and selective catalysts.

Computational ApproachApplication to this compoundExpected Outcome
Density Functional Theory (DFT) Modeling reaction pathways and transition states.Prediction of reactivity and stereoselectivity; rational design of synthetic routes.
Molecular Docking Simulating the binding of derivatives to biological targets.Design of new drug candidates with improved affinity and selectivity.
Molecular Dynamics (MD) Simulations Studying the conformational landscape of derivatives.Understanding structure-activity relationships and designing molecules with specific shapes.

Q & A

Q. Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₄H₁₀ClNO₂
Molecular Weight139.58 g/mol
CAS Number215940-96-8
Hazard CodesXi (Irritant), R43 (Skin Sensitization)

Advanced Research Questions

Q. How do stereochemical impurities impact the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer : Impurities (e.g., cis-isomers) alter reaction kinetics due to steric hindrance. Use chiral GC or capillary electrophoresis to quantify impurities. Kinetic studies (e.g., monitoring SN2 reactions with benzyl bromide via LC-MS) reveal that >98% stereopurity is required for reproducible yields in peptide coupling reactions .

Q. What strategies resolve contradictions in pH-dependent stability data for this compound?

  • Methodological Answer : Conflicting stability data may arise from buffer interactions. Conduct parallel stability studies in phosphate (pH 7.4) and citrate (pH 3.0) buffers at 25°C. Use potentiometric titration (as in HCl-H₃PO₄ mixtures ) to map degradation pathways. Second-derivative plots identify inflection points linked to amine protonation states, clarifying pH-dependent degradation mechanisms.

Q. Table 2: Analytical Methods for Stability Testing

MethodParametersDetection Limit
HPLC-UVC18 column, 0.1% TFA in H₂O/ACN0.1 µg/mL
Potentiometric TitrationNaOH titrant, derivative endpoint1 mM precision
TGA/DSCHeating rate 10°C/min±0.5% mass loss

Q. How can researchers mitigate interference from hydroxyl/amine groups during quantification in biological matrices?

  • Methodological Answer : Derivatize with 2,4-dinitrophenylhydrazine (DNPH) for UV/Vis detection or 9-fluorenylmethyl chloroformate (FMOC-Cl) for fluorescence. LC-MS/MS with MRM transitions (m/z 140 → 123 for parent ion) enhances specificity in plasma/brain homogenates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.